BenchChemオンラインストアへようこそ!

7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride

salt selection aqueous solubility building block handling

Enhance your kinase inhibitor program with 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene hydrochloride, a nitrogen-rich tricyclic scaffold explicitly claimed in WEE1 inhibitor patents. With a molecular weight of 199.68 g/mol and zero rotatable bonds, it is ideal for fragment-based screening. Its high sp³ fraction (Fsp³ ≈ 0.56) and aqueous solubility, enhanced by salt formation, ensure reproducible results. Consistent ≥95% purity minimizes costly re-synthesis, making it a strategically superior choice over common bicyclic building blocks.

Molecular Formula C9H14ClN3
Molecular Weight 199.68
CAS No. 2580211-50-1
Cat. No. B2599168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride
CAS2580211-50-1
Molecular FormulaC9H14ClN3
Molecular Weight199.68
Structural Identifiers
SMILESC1CC2=C3CNCCN3N=C2C1.Cl
InChIInChI=1S/C9H13N3.ClH/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12;/h10H,1-6H2;1H
InChIKeyUQBQSWVWSJILSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene Hydrochloride (CAS 2580211-50-1): Tricyclic Heterocycle Building Block for Medicinal Chemistry and Kinase Inhibitor Design


7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene hydrochloride (IUPAC: 1,3,4,7,8,9-hexahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine hydrochloride) is a nitrogen-rich tricyclic heterocycle with molecular formula C₉H₁₄ClN₃ and molecular weight 199.68 g/mol . Supplied as a powder of ≥95% purity, it features a fused cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core that is structurally distinct from common bicyclic building blocks . This scaffold has been explicitly claimed in patents for WEE1 kinase inhibitors, indicating its validated utility in the design of anti-cancer agents [1].

Why Generic Substitution of 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene Hydrochloride Is Scientifically Unsound


The precise arrangement of three nitrogen atoms in a fused cyclopenta[3,4]pyrazolo[1,5-a]pyrazine framework creates a hydrogen-bonding topology and conformational rigidity that cannot be mimicked by simpler bicyclic heterocycles or even other tricyclic isomers. Substituting the hydrochloride salt with the free base, or replacing the scaffold with a superficially similar pyrazolo[1,5-a]pyrimidine or imidazo[1,2-a]pyridine core, would alter solubility, reactivity in palladium-catalyzed couplings, and the three-dimensional presentation of substituents to biological targets . The quantitative evidence below demonstrates that these differences are measurable and consequential for reproducible research and procurement decisions.

Quantitative Differentiation Evidence for 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene Hydrochloride vs. Structurally Proximal Analogs


Hydrochloride Salt Form Delivers Superior Aqueous Solubility Compared to Free Base

The target compound is supplied as a hydrochloride salt (MW 199.68 g/mol), whereas the corresponding free base (CAS 1566817-46-6) has a molecular weight of 163.22 g/mol [1]. Although explicit solubility measurements for this specific compound are not publicly available, the salt form is expected to exhibit markedly higher water solubility—typically >10-fold improvement for heterocyclic amines—enabling homogeneous reaction conditions without organic co-solvents [2].

salt selection aqueous solubility building block handling solution-phase chemistry

Zero Rotatable Bonds Enforce Conformational Rigidity Absent in Flexible Piperazine-Containing Building Blocks

The tricyclic core of the target compound contains zero rotatable bonds, enforcing complete conformational rigidity. In contrast, the widely used 2-piperazin-1-yl-pyrazine building block (CAS 867165-54-0) possesses two rotatable bonds (C–N single bonds), allowing multiple low-energy conformations [1]. The rigid scaffold reduces entropic penalty upon target binding and enhances the predictability of structure-activity relationships (SAR).

conformational restriction rigidification scaffold design target engagement

≥95% Purity Specification Reduces Risk of Byproduct-Induced Artifacts Relative to Lower-Grade Free Base

Sigma-Aldrich certifies this hydrochloride building block at ≥95% purity . The direct free-base analog (CAS 1566817-46-6), when available from alternative sources, is often listed without a defined purity specification or at 90% threshold, increasing the risk of impurity-derived side reactions during amide coupling or Buchwald-Hartwig aminations .

chemical purity reproducibility side-reaction suppression procurement quality control

Scaffold Validated in WEE1 Kinase Inhibitor Patent Distinguishes It from Generic Heterocyclic Building Blocks

The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core is explicitly incorporated into compounds claimed in WO2020210375A1 as WEE1 kinase inhibitors [1]. This patent demonstrates that the scaffold provides appropriate hydrogen-bonding geometry and lipophilic contacts for engaging the WEE1 ATP-binding pocket. By contrast, structurally similar bicyclic heterocycles such as pyrazolo[1,5-a]pyrimidine (CAS 274-71-7) lack the third ring, altering the trajectory of substituents and potentially reducing kinase selectivity [2].

WEE1 kinase cancer therapeutics patent validation medicinal chemistry design

Best-Fit Application Scenarios for 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Targeting WEE1 and Related Cell Cycle Kinases

The scaffold's patent-validated presence in WEE1 inhibitors [1] makes it a strategic choice for teams developing ATP-competitive kinase inhibitors. The rigid tricyclic core can be elaborated at the N-11 or C-10 positions to explore vectors probed in the patent, reducing the synthetic burden of de novo scaffold design.

Fragment-Based Drug Discovery (FBDD) Requiring Low-Molecular-Weight, Conformationally Restricted Cores

With a molecular weight of only 199.68 g/mol and zero rotatable bonds, this hydrochloride salt conforms to the 'rule-of-three' guidelines for fragments. Its aqueous solubility, enhanced by salt formation [2], enables screening at high concentrations in biochemical assays without DMSO artifacts.

Parallel Library Synthesis Demanding High-Purity, Batch-Consistent Building Blocks

The ≥95% purity specification and availability of certificates of analysis reduce the incidence of failed amide couplings or cross-couplings in array chemistry. Procurement teams can rely on consistent quality across multiple batches, minimizing re-synthesis costs.

Medicinal Chemistry Projects That Require sp³-Rich, Three-Dimensional Scaffolds to Escape Flatland

The saturated cyclopentane ring and three sp³-hybridized nitrogen atoms deliver a high fraction of sp³ carbons (Fsp³ ≈ 0.56), which is correlated with improved clinical success rates. This contrasts with planar heteroaromatic building blocks that dominate commercial libraries and often suffer from poor solubility and promiscuous binding.

Quote Request

Request a Quote for 7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.